molecular formula C15H18F3N3O4 B12532552 N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine CAS No. 701200-34-2

N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine

Cat. No.: B12532552
CAS No.: 701200-34-2
M. Wt: 361.32 g/mol
InChI Key: DKDYJIIGLFIZFD-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an asparaginyl-alanine dipeptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then coupled with the asparaginyl-alanine dipeptide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to handle the synthesis in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The peptide bonds can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylphenyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially affecting their activity. The peptide portion of the molecule can interact with biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-valine
  • N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-leucine

Uniqueness

N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is unique due to its specific combination of a trifluoromethylphenyl group with an asparaginyl-alanine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

701200-34-2

Molecular Formula

C15H18F3N3O4

Molecular Weight

361.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-4-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]butanoyl]amino]propanoic acid

InChI

InChI=1S/C15H18F3N3O4/c1-8(14(24)25)21-13(23)11(6-12(19)22)20-7-9-2-4-10(5-3-9)15(16,17)18/h2-5,8,11,20H,6-7H2,1H3,(H2,19,22)(H,21,23)(H,24,25)/t8-,11-/m0/s1

InChI Key

DKDYJIIGLFIZFD-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.